1-(2,3-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2,3-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a morpholine sulfonyl group, and a dimethylphenyl group. Its molecular formula is C22H27N3O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the morpholine sulfonyl group, and the attachment of the dimethylphenyl group. Common reagents used in these reactions include amines, sulfonyl chlorides, and carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2,3-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide
- (2,4-di-morpholin-4-yl-phenyl)-methyl-di-morpholin-4-yl-phosphonium, iodide
Uniqueness
1-(2,3-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications .
Properties
Molecular Formula |
C23H27N3O5S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O5S/c1-16-4-3-5-21(17(16)2)26-15-18(14-22(26)27)23(28)24-19-6-8-20(9-7-19)32(29,30)25-10-12-31-13-11-25/h3-9,18H,10-15H2,1-2H3,(H,24,28) |
InChI Key |
GRSDLFRQSCUQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Origin of Product |
United States |
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